molecular formula C16H18N4S B2749067 7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105235-13-9

7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

Katalognummer: B2749067
CAS-Nummer: 1105235-13-9
Molekulargewicht: 298.41
InChI-Schlüssel: CTZHXJSDMFQBED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(sec-Butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a phenyl group at position 1, a methyl group at position 4, and a sec-butylthio moiety at position 5. This scaffold is part of a broader class of nitrogen-containing fused heterocycles known for diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects . The compound’s synthesis likely involves nucleophilic substitution or cyclocondensation reactions, as evidenced by methodologies applied to analogous pyrazolo[3,4-d]pyridazine derivatives .

Eigenschaften

IUPAC Name

7-butan-2-ylsulfanyl-4-methyl-1-phenylpyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-4-11(2)21-16-15-14(12(3)18-19-16)10-17-20(15)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZHXJSDMFQBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, with the CAS number 1105235-13-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₈N₄S, with a molecular weight of 298.4 g/mol. The compound features a pyrazolo[3,4-d]pyridazine core substituted with a sec-butylthio group and a methylphenyl group.

PropertyValue
CAS Number1105235-13-9
Molecular FormulaC₁₆H₁₈N₄S
Molecular Weight298.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines. A study evaluating similar pyrazolo compounds reported that certain derivatives induced cell cycle arrest and apoptosis in HeLa cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce S-phase arrest in cancer cells, leading to inhibited proliferation .
  • Induction of Apoptosis : These compounds can trigger both early and late apoptosis in cancer cells, which is crucial for their therapeutic efficacy .

Structure-Activity Relationship (SAR)

The efficacy of pyrazolo[3,4-d]pyridazine derivatives appears to be influenced by specific substitutions on the pyrazole ring. For example:

  • The presence of electron-donating groups enhances anticancer activity.
  • Substituents at the para position of the phenyl ring have been correlated with improved potency against certain cancer cell lines.

A comparative study showed that the introduction of different substituents significantly altered the biological activity profiles of these compounds, indicating the importance of careful design in drug development .

Case Studies

Several case studies have examined the biological activity of related pyrazolo compounds:

  • Study on HeLa Cells : A derivative showed an IC50 value of 2.59 µM against HeLa cells, demonstrating superior potency compared to doxorubicin (IC50 = 2.35 µM). The study highlighted that structural modifications could lead to enhanced anticancer properties .
  • Impact on MCF7 and HCT116 Cells : Another derivative exhibited IC50 values of 4.66 µM and 1.98 µM against MCF7 and HCT116 cells respectively. This study emphasized the role of specific functional groups in modulating anticancer activity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit pro-inflammatory mediators, suggesting potential use in treating inflammatory disorders. The compound's ability to modulate cyclooxygenase (COX) enzymes may contribute to its anti-inflammatory properties .

2. Analgesic Effects
The analgesic activity of 7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine has been investigated through various in vivo models. Compounds within this class have demonstrated efficacy comparable to traditional analgesics like aspirin and indomethacin, providing a basis for further exploration as a pain management option without the typical side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antioxidant Activity
Preliminary studies suggest that pyrazolo[3,4-d]pyridazines may possess antioxidant properties, which can protect cells from oxidative stress. This characteristic is particularly relevant in the context of chronic diseases where oxidative damage plays a pivotal role .

Case Studies

Case Study 1: Anti-inflammatory Mechanism
A study conducted by Abida et al. (2019) evaluated the anti-inflammatory effects of various pyridazine derivatives, including those similar to this compound. The findings revealed that these compounds significantly reduced edema in animal models and inhibited the production of pro-inflammatory cytokines, indicating their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .

Case Study 2: Analgesic Activity Assessment
In another investigation, structurally diverse amide derivatives of pyrazolo compounds were assessed for their analgesic activity using the acetic acid-induced writhing test. Results indicated that certain derivatives exhibited potent analgesic effects comparable to standard medications, supporting the hypothesis that modifications in the pyrazolo structure could enhance pain relief properties while minimizing adverse effects .

Comparative Analysis Table

Compound Activity Mechanism Reference
This compoundAnti-inflammatoryInhibition of COX enzymes
ABT-963Selective COX-2 inhibitorReduces PGE2 production
Pyridazinone DerivativesAnalgesicModulation of pain pathways

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Core Heterocycle : The target compound’s pyrazolo[3,4-d]pyridazine core differs from thiadiazolo[3,4-d]pyridazine (e.g., 12b, 12i) and pyrazolo[3,4-d]pyrimidine derivatives, altering electronic properties and binding interactions .
  • Substituent Effects: The sec-butylthio group in the target compound contrasts with electron-donating groups (piperidinyl in 12b) or polar substituents (phenylamino in 12i), impacting solubility and target affinity .

Pharmacological Potential

  • Anti-Inflammatory Activity : Pyrazolo[3,4-d]pyrimidine benzamides (e.g., Somakala et al.’s compounds) inhibit NF-κB and MAPK pathways, suggesting that the target’s sec-butylthio group may enhance similar mechanisms .
  • Antimicrobial Activity : The phenyl and methyl groups in the target compound mirror substituents in antimicrobial pyrazolo[3,4-d]pyridazines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.